

Application Notes & Protocols for the Synthesis of N,N-Diethanolamine-PEG4-Boc

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Compound of Interest		
Compound Name:	N,N-Diethanol amine-PEG4-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N,N-Diethanolamine-PEG4-Boc, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] The unique structure, featuring a Boc-protected amine and a PEGylated diethanolamine scaffold, offers a versatile platform for conjugating different molecular entities.[4][5]

Introduction

N,N-Diethanolamine-PEG4-Boc serves as a hydrophilic spacer that can connect a target protein ligand and an E3 ubiquitin ligase ligand in a PROTAC.[1] The polyethylene glycol (PEG) linker enhances solubility and can influence the pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the secondary amine, allowing for selective reactions at other positions of the molecule, which can be deprotected under acidic conditions for further functionalization.[4][6][7]

Synthesis Overview

The synthesis of N,N-Diethanolamine-PEG4-Boc is a multi-step process that begins with the mono-PEGylation of a Boc-protected diethanolamine derivative. This is followed by the introduction of the second PEG4 chain and subsequent protection of the terminal amine. A common synthetic strategy involves the initial protection of diethanolamine, followed by sequential PEGylation and a final Boc protection step.



Experimental Protocols Protocol 1: Synthesis of N-Boc-diethanolamine

This initial step involves the protection of the secondary amine of diethanolamine to allow for selective modification of the hydroxyl groups.

Materials:

- Diethanolamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[8]
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

Procedure:

- Dissolve diethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 3-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]



- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.[9]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-diethanolamine.
- Purify the product by silica gel column chromatography if necessary.

Protocol 2: Synthesis of N,N-Di(hydroxy-PEG4)-N-Bocamine

This protocol describes the etherification of N-Boc-diethanolamine with a protected PEG4 derivative, followed by deprotection to yield the diol.

Materials:

- N-Boc-diethanolamine (from Protocol 1)
- Tetraethylene glycol mono-tosylate (or another suitable activated PEG4 derivative)
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated agueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Suspend NaH (2.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.
- Cool the suspension to 0 °C.



- Add a solution of N-Boc-diethanolamine (1.0 eq) in anhydrous DMF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add tetraethylene glycol mono-tosylate (2.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Protocol 3: Final Boc Protection to Yield N,N-Diethanolamine-PEG4-Boc

The final step involves the protection of the terminal amine of the PEGylated intermediate.

Materials:

- N,N-Di(hydroxy-PEG4)-amine (deprotected intermediate from a variation of Protocol 2)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



Procedure:

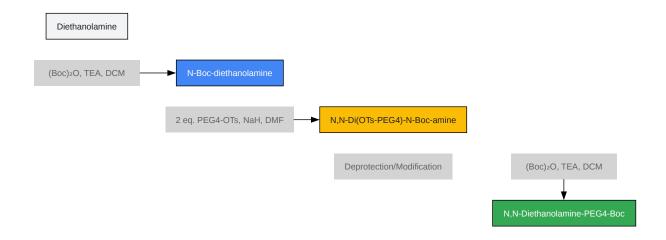
- Dissolve the N,N-Di(hydroxy-PEG4)-amine (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.2 eq).
- Add di-tert-butyl dicarbonate (1.1 eq).
- Stir the reaction mixture at room temperature for 3-12 hours.[9]
- Monitor the reaction by TLC or LC-MS.
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the final product, N,N-Diethanolamine-PEG4-Boc, by silica gel column chromatography.

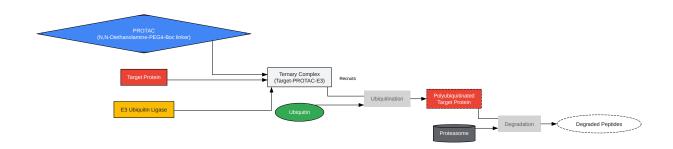
Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Purity (by HPLC)
N-Boc- diethanolamine	C9H19NO4	205.25	85-95	>95%
N,N- Diethanolamine- PEG4-Boc	C19H39NO8	409.51[1]	60-70 (over 2 steps)	>95%

Visualizations Synthesis Workflow







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